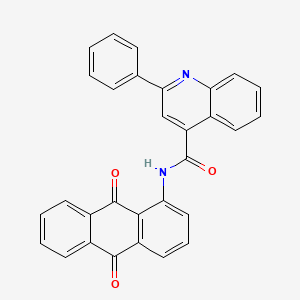

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide is an anthraquinone-derived amide characterized by a 2-phenylquinoline-4-carboxamide substituent at the 1-position of the anthraquinone core. This structure combines the electron-deficient quinoline moiety with the redox-active anthraquinone system, making it a candidate for applications in medicinal chemistry and materials science. Below, we compare its structural, synthetic, and functional attributes with analogous anthraquinone derivatives.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18N2O3/c33-28-20-12-4-5-13-21(20)29(34)27-22(28)14-8-16-25(27)32-30(35)23-17-26(18-9-2-1-3-10-18)31-24-15-7-6-11-19(23)24/h1-17H,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVWNYVMRHDVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 1-aminoanthraquinone with 2-phenylquinoline-4-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinones.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide, in combating malaria. A notable study identified a series of quinoline-4-carboxamides with significant antiplasmodial activity against Plasmodium falciparum. The lead compound demonstrated an effective concentration (EC50) of 120 nM and showed excellent oral efficacy in preclinical models with effective doses (ED90) below 1 mg/kg when administered over four days .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

| Compound Name | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | 120 | <1 | Inhibition of translation elongation factor 2 (PfEF2) |

| DDD107498 (optimized derivative) | <50 | <0.5 | Inhibition of translation elongation factor 2 (PfEF2) |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the quinoline moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from quinoline structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 5.0 | Induction of apoptosis |

| Quinoxaline derivatives | MCF-7 | 7.5 | Tyrosine kinases inhibition |

Mechanistic Insights

The mechanisms by which these compounds exert their effects are varied and complex. The inhibition of translation elongation factors has been identified as a key mechanism for antimalarial activity . In the context of cancer treatment, quinoline derivatives may induce apoptosis through pathways involving tyrosine kinases and tubulin polymerization inhibition .

Case Study 1: Antimalarial Screening

In a phenotypic screening study against Plasmodium falciparum, a series of quinoline derivatives were evaluated for their antimalarial activity. The study revealed that modifications to the quinoline structure could enhance potency and selectivity against malaria parasites. The optimized compounds progressed to preclinical development due to their favorable pharmacokinetic profiles and low toxicity .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of various quinoxaline derivatives demonstrated their potential as anticancer agents. These compounds exhibited selective targeting capabilities towards cancer cells, suggesting that structural modifications could lead to improved therapeutic profiles. The study concluded that specific side chains significantly influence the biological activity of these compounds .

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the quinoline moiety can inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Structural and Functional Group Variations

Anthraquinone Amides with Aromatic Substituents

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ()

- Structure : Substituted with a 2-methylbenzamide group.

- Synthesis : Achieved via acid chloride method (94% yield) or DCC/DMAP coupling (24% yield) .

- Spectroscopy :

- IR: 1692 cm⁻¹ (amide C=O), 1667 cm⁻¹ (anthraquinone C=O).

- NMR: Distinct aromatic protons for methylbenzamide (δ 2.4 ppm for CH₃) .

(E)-3-(3,4-Dihydroxyphenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acrylamide () Structure: Features a conjugated acrylamide linker with a dihydroxyphenyl group. Spectroscopy:

- 13C NMR: δ 164.1 ppm (amide C=O), 181.1–182.2 ppm (anthraquinone C=O) . Key Difference: The acrylamide spacer and hydroxyl groups enable hydrogen bonding, contrasting with the rigid quinoline-carboxamide in the target compound.

B. Quinoline-3-carboxamide Derivatives ()

- Example: N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide. Structure: Contains a 4-oxo-1,4-dihydroquinoline core with adamantyl and pentyl groups. Synthesis: Uses chiral HPLC for isomer separation and DCC/DMAP for coupling . Key Difference: The 4-oxo-quinoline scaffold differs from the 2-phenylquinoline in the target compound, altering electronic properties and biological target interactions.

C. Cyano-Substituted Anthraquinone Amides ()

- Example: 2-Cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide. Structure: Includes a cyano-propenamide group. Molecular Formula: C₂₄H₁₄N₂O₃.

Physicochemical and Spectroscopic Comparisons

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound belonging to the anthraquinone family, which has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H15N1O4

Molecular Weight: 357.4 g/mol

IUPAC Name: N-(9,10-dioxoanthracen-1-yl)-2-phenylquinoline-4-carboxamide

Canonical SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, leading to disruption of cellular processes and inducing apoptosis in cancer cells. Additionally, the compound generates reactive oxygen species (ROS), which contribute to oxidative stress and subsequent cell death. This dual mechanism positions it as a promising candidate for anticancer and antimicrobial therapies.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:

In a study involving several quinoline derivatives, it was found that N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline showed potent activity against human leukemia cells with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | High | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the phenyl or quinoline moieties can significantly alter its potency and selectivity against various biological targets. For example:

- Substitution Effects: The presence of different substituents on the phenyl ring can enhance or reduce the compound's interaction with target proteins.

- Hydrophobicity: The balance between hydrophilic and hydrophobic characteristics affects solubility and bioavailability.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other anthraquinone derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N-(9-hydroxyanthracen-1-yl)-2-methylbenzamide | Anticancer | DNA intercalation |

| N-(2-hydroxyphenyl)quinoline | Antimicrobial | ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.